molecular formula C20H21N3O B260720 2-(Cyclohexylamino)-3-phenylquinazolin-4-one

2-(Cyclohexylamino)-3-phenylquinazolin-4-one

Cat. No.: B260720
M. Wt: 319.4 g/mol
InChI Key: LXVZSULQDBTVPU-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)-3-phenylquinazolin-4-one is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound features a quinazoline core with a cyclohexylamino group at the 2-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)-3-phenylquinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclohexylamine and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid or a base under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohexylamino)-3-phenylquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)-3-phenylquinazolin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)-3-methylquinazoline-4(3H)-one
  • 2-(Cyclohexylamino)-3-ethylquinazoline-4(3H)-one
  • 2-(Cyclohexylamino)-3-propylquinazoline-4(3H)-one

Uniqueness

2-(Cyclohexylamino)-3-phenylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 3-position enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry .

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

2-(cyclohexylamino)-3-phenylquinazolin-4-one

InChI

InChI=1S/C20H21N3O/c24-19-17-13-7-8-14-18(17)22-20(21-15-9-3-1-4-10-15)23(19)16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H,21,22)

InChI Key

LXVZSULQDBTVPU-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)NC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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